molecular formula C24H32N4O4 B11511512 3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11511512
M. Wt: 440.5 g/mol
InChI Key: AFLRNRMRKDHSIV-UHFFFAOYSA-N
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Description

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzyl chloride.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Substitution Reaction: The final step involves the substitution of the triazole ring with 3,4-diethoxybenzyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or halogens in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide derivatives or halogenated compounds.

Scientific Research Applications

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-bis(3,4-dihydroxybenzyl)-4H-1,2,4-triazol-4-amine: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

3,5-bis(3,4-diethoxybenzyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The ethoxy groups may enhance its ability to interact with lipid membranes, potentially increasing its efficacy as a drug candidate.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

3,5-bis[(3,4-diethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C24H32N4O4/c1-5-29-19-11-9-17(13-21(19)31-7-3)15-23-26-27-24(28(23)25)16-18-10-12-20(30-6-2)22(14-18)32-8-4/h9-14H,5-8,15-16,25H2,1-4H3

InChI Key

AFLRNRMRKDHSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN=C(N2N)CC3=CC(=C(C=C3)OCC)OCC)OCC

Origin of Product

United States

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